molecular formula C21H18N6O4 B2363490 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide CAS No. 899967-36-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2363490
CAS No.: 899967-36-3
M. Wt: 418.413
InChI Key: DFKCJIUNHRQGII-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H18N6O4 and its molecular weight is 418.413. The purity is usually 95%.
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Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological properties.
  • Substituents including a 3,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety , which enhance its biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act by:

  • Inhibiting specific enzymes : Many derivatives have shown the ability to inhibit kinases and other enzymes implicated in cancer progression and inflammation.
  • Modulating signaling pathways : These compounds can interfere with cellular signaling pathways, such as those involving epidermal growth factor receptors (EGFR), which are crucial in cancer biology.

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies have shown that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

  • In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, some exhibited notable anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

Research has indicated that certain derivatives possess antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Epidermal Growth Factor Receptor Inhibition :
    • A study focusing on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives found that specific compounds demonstrated potent inhibition of EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
  • Cytotoxicity Against Cancer Cell Lines :
    • Another investigation revealed that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideSimilar pyrazolo core with different substitutionsAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideContains a chlorophenyl groupAntimicrobial properties
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamideFeatures naphthalene substitutionPotential anti-inflammatory effects

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCJIUNHRQGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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